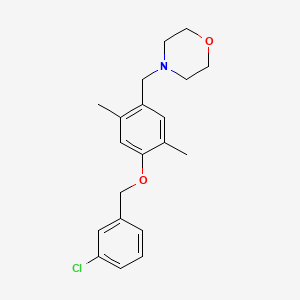

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

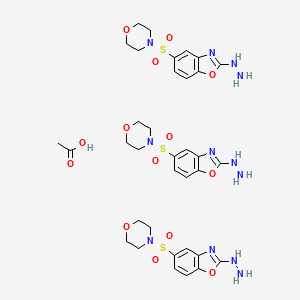

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether, or 3-CB-4MMPE, is an ether compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as aryl ethers, which are characterized by the presence of two oxygen atoms connected by a single covalent bond. 3-CB-4MMPE has been used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

- Complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, related to 3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether, demonstrate extraordinary photophysical properties. These include significant emission quantum yields and long excited-state lifetimes in certain solvents (Kuang et al., 2002).

Synthetic Chemistry Applications

- The compound is involved in synthesis pathways, such as the Grignard reaction of 2-benzoyl-1,3-dichloropropane using benzyl chloride, leading to the formation of various oxides and related compounds (Terada, 1966).

- It plays a role in odorless Corey–Kim and Swern oxidations as a substitute for dimethyl sulfide and dimethyl sulfoxide in oxidation processes (Nishide et al., 2004).

Reactivity and Chemical Behavior

- The compound's reactivity was explored in reactions with heterocycles, leading to the formation of hydroxypropyl phenyl ethers and other substances (Mesropyan et al., 2008).

- In the context of aromatic nucleophilic substitution reactions, its derivatives demonstrate certain base-catalyzed reaction characteristics in different solvents (Emokpae et al., 1993).

Potential Antitumor Activity

- Derivatives of the compound have been synthesized and tested for their antitumor activity, indicating its potential in medicinal chemistry (Isakhanyan et al., 2016).

Phosphorescent Emission Properties

- Related ReI complexes demonstrate aggregation-induced phosphorescent emission, relevant in material science and photophysics studies (Chen et al., 2016).

Mechanism in Nucleophilic Substitution

- The compound's behavior in nucleophilic aromatic substitution reactions in various solvents has been extensively studied, contributing to a deeper understanding of organic reaction mechanisms (Hirst et al., 1986).

Eigenschaften

IUPAC Name |

4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO2/c1-15-11-20(24-14-17-4-3-5-19(21)12-17)16(2)10-18(15)13-22-6-8-23-9-7-22/h3-5,10-12H,6-9,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIUEXNTAMQGBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC(=CC=C2)Cl)C)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324406 |

Source

|

| Record name | 4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether | |

CAS RN |

866149-94-2 |

Source

|

| Record name | 4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)

![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)

![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)

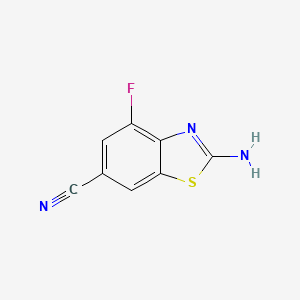

![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)

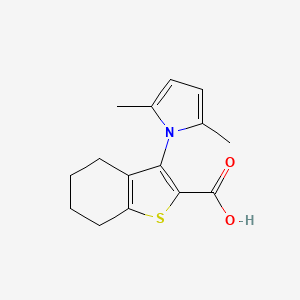

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

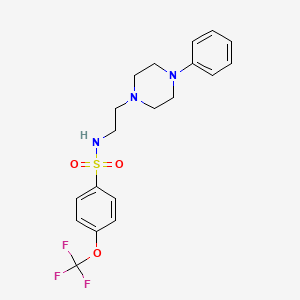

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)